(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are often used as intermediates in organic synthesis, particularly in the preparation of enantiomerically pure compounds. They are valuable in asymmetric synthesis due to their ability to induce chirality in the products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with an amine. The reaction conditions often require a base to neutralize the hydrochloric acid formed during the reaction. Common bases used include triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfinyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various sulfinamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. It helps in the preparation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.
Biology and Medicine
In biology and medicine, chiral sulfinamides can be used in the synthesis of biologically active molecules. They are often part of the synthetic routes for drugs that require high enantiomeric purity.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and agrochemicals. Its ability to induce chirality makes it valuable in the synthesis of complex molecules.
Wirkmechanismus
The mechanism by which (S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide exerts its effects is primarily through its role as a chiral auxiliary. It interacts with substrates to induce chirality, often through the formation of diastereomeric intermediates. These intermediates can then be separated, leading to enantiomerically pure products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide: The enantiomer of the compound .
tert-Butanesulfinamide: Another chiral sulfinamide used in asymmetric synthesis.
N-tert-Butanesulfinyl imines: Used in the synthesis of chiral amines.
Uniqueness
(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide is unique due to its specific chiral configuration, which can influence the outcome of asymmetric synthesis differently compared to its enantiomer or other chiral sulfinamides.
Eigenschaften
Molekularformel |
C9H19NOS |
---|---|
Molekulargewicht |
189.32 g/mol |
IUPAC-Name |
(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H19NOS/c1-7(2)8(3)10-12(11)9(4,5)6/h7H,1-6H3/t12-/m0/s1 |
InChI-Schlüssel |
RDYKYUUGTHUYHS-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)C(=N[S@@](=O)C(C)(C)C)C |
Kanonische SMILES |
CC(C)C(=NS(=O)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.